2,7-dichloro-4-nitro-9H-fluorene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
92961-04-1 |
|---|---|
Molecular Formula |
C13H7Cl2NO2 |
Molecular Weight |
280.10 g/mol |
IUPAC Name |
2,7-dichloro-4-nitro-9H-fluorene |
InChI |
InChI=1S/C13H7Cl2NO2/c14-9-1-2-11-7(4-9)3-8-5-10(15)6-12(13(8)11)16(17)18/h1-2,4-6H,3H2 |
InChI Key |
OCHIQVDAGYHTQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3[N+](=O)[O-])Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2,7 Dichloro 4 Nitro 9h Fluorene and Its Precursors
Established Synthetic Routes to Substituted 9H-Fluorenes
The 9H-fluorene framework is a versatile platform in organic synthesis, allowing for a variety of substitutions. Its derivatives are key components in materials science and are significant intermediates in the synthesis of pharmaceuticals. newdrugapprovals.org The reactivity of the fluorene (B118485) molecule is centered around the two benzene (B151609) rings and the acidic methylene (B1212753) bridge at the C-9 position. Electrophilic aromatic substitution is a primary method for introducing functional groups onto the benzene rings.
Synthesis of 2,7-Dichlorofluorene (B131596) Precursors
The compound 2,7-dichlorofluorene is a crucial intermediate, most notably in the production of the antimalarial drug lumefantrine. quickcompany.in Consequently, its synthesis has been the subject of considerable optimization.
Several methods have been established for the synthesis of 2,7-dichlorofluorene from fluorene:
Direct Chlorination with Chlorine Gas: An early method involves bubbling chlorine gas through a solution of fluorene in glacial acetic acid in the presence of a Lewis acid catalyst like ferric chloride. quickcompany.ingoogle.com However, this method suffers from significant drawbacks related to the handling of highly reactive and hazardous chlorine gas. quickcompany.in
Chlorination with Sulfuryl Chloride: A more contemporary and scalable approach utilizes sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. quickcompany.inorganicchemistrytutor.com This reaction is typically carried out in an organic solvent such as dichloromethane (B109758) or glacial acetic acid, often with a catalyst like iron trichloride (B1173362). quickcompany.ingoogle.com This method is advantageous as it avoids the use of chlorine gas and can produce 2,7-dichlorofluorene in high yield and purity. organicchemistrytutor.comgoogle.com Reaction conditions often involve controlled temperatures, for instance, cooling to 16-20°C during the addition of sulfuryl chloride, followed by heating to ensure complete reaction. google.com
Chlorination using Manganese Dioxide and Hydrochloric Acid: Another reported method involves the use of manganese dioxide (MnO₂) and concentrated hydrochloric acid in a solvent like acetic anhydride. google.comgoogle.com This system generates the chlorinating species in situ, offering a potentially safer alternative to direct chlorination with chlorine gas and yielding a high-purity product. google.com
Table 1: Comparison of Synthetic Methods for 2,7-Dichlorofluorene
| Method | Chlorinating Agent | Catalyst/Solvent | Yield | Key Features |
|---|---|---|---|---|
| Direct Chlorination | Chlorine (gas) | Ferric chloride / Glacial acetic acid | ~35-41% google.comorganicchemistrytutor.com | Older method; involves hazardous gas. quickcompany.in |
| Sulfuryl Chloride | Sulfuryl chloride | Iron trichloride / Glacial acetic acid | ~63% organicchemistrytutor.com | More scalable and avoids chlorine gas; good yield and purity. quickcompany.inorganicchemistrytutor.com |
| MnO₂/HCl | MnO₂ / Conc. HCl | Acetic anhydride | ~65% google.com | In situ generation of chlorine; safer reaction control. google.com |
Nitration Strategies for Fluorene Derivatives
Nitration is a classic electrophilic aromatic substitution used to introduce a nitro group (-NO₂) onto an aromatic ring. For fluorene and its derivatives, nitration is typically achieved using a mixture of nitric acid and sulfuric acid. The position and degree of nitration can be controlled by adjusting the reaction conditions.
For instance, the nitration of fluorenone (9-fluorenone) can be selectively directed:
Mononitration: Using a controlled amount of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in water at around 80°C can yield the 2-nitrofluorenone product. youtube.com
Dinitration and Trinitration: Increasing the concentration of the nitrating agents and elevating the temperature can lead to the formation of 2,7-dinitrofluorenone and subsequently 2,4,7-trinitrofluorenone. youtube.com
The nitration of fluorene itself with nitric acid in glacial acetic acid is a known method to produce 2-nitrofluorene (B1194847). orgsyn.org The temperature must be carefully controlled, as the reaction is exothermic and higher temperatures can lead to impure, highly colored products. orgsyn.org
Direct Synthesis and Optimization of 2,7-dichloro-4-nitro-9H-fluorene
The direct synthesis of this compound is not commonly documented as a single-step nitration of 2,7-dichlorofluorene. Instead, the introduction of a functional group at the C-4 position is typically achieved through other electrophilic substitution reactions, which can then potentially be converted to a nitro group.
Regioselective Functionalization Approaches
This means an incoming electrophile is directed to the positions ortho and para to the existing chlorine atoms.
The chlorine at C-2 directs to positions C-1 and C-3 (ortho) and C-7 (para).
The chlorine at C-7 directs to positions C-5 and C-8 (ortho) and C-2 (para).
The C-4 position is electronically favorable for substitution as it is ortho to the C-2 chlorine and meta to the C-7 chlorine. The directing effects are complex, but functionalization at C-4 is well-established. A key strategy for achieving this is the Friedel-Crafts acylation . This reaction involves reacting 2,7-dichlorofluorene with an acyl chloride (like chloroacetyl chloride or bromoacetyl bromide) in the presence of a Lewis acid catalyst. google.comgoogle.com This process has been shown to be highly regioselective, yielding the 4-acylated product, which serves as a precursor in the synthesis of lumefantrine. quickcompany.ingoogle.com This acylation demonstrates that the C-4 position is accessible for electrophilic substitution despite the deactivating nature of the chlorine atoms.
Catalytic Systems and Reaction Conditions
For the regioselective functionalization of 2,7-dichlorofluorene, specific catalytic systems and conditions are crucial.
Friedel-Crafts Acylation: The reaction is typically catalyzed by a stoichiometric amount of a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common. google.comgoogle.comorganic-chemistry.org The reaction is usually conducted in an inert solvent, such as dichloromethane, at reduced temperatures (e.g., 0-5°C) to control reactivity and prevent side reactions. google.com
Nitration: For general nitration of fluorene systems, the standard conditions involve a mixture of concentrated nitric acid and concentrated sulfuric acid. youtube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The reaction temperature and the ratio of acids are key variables to control the extent of nitration. youtube.comorgsyn.org
Green Chemistry Principles in Synthesis
Efforts to develop more environmentally benign synthetic routes are ongoing in chemical manufacturing. For the synthesis of this compound and its precursors, several principles of green chemistry can be applied.
Safer Reagents: The move from using hazardous chlorine gas to the liquid reagent sulfuryl chloride for the dichlorination of fluorene is a significant step towards a safer process. quickcompany.inorganicchemistrytutor.com
Alternative Solvents: Research into the nitration of aromatic compounds has explored the use of water as a solvent, which drastically reduces the reliance on large quantities of organic solvents and strong acids. youtube.com For example, the nitration of fluorenone has been successfully performed in an aqueous medium. youtube.com Another approach involves using an aqueous solution of sodium dodecylsulfate with dilute nitric acid, which can provide high regioselectivity under mild, room-temperature conditions for some aromatic compounds. rsc.org While not specifically documented for 2,7-dichlorofluorene, these methods represent a greener direction for nitration reactions.
Synthesis of Key Intermediates for this compound
The creation of key intermediates is a critical step in the synthesis of the target molecule, this compound. These intermediates are strategically designed to already possess some of the required structural features of the final compound.
Chloroacetylation is a crucial process for introducing a chloroacetyl group onto the fluorene backbone, often a necessary step for building more complex molecules. This reaction typically proceeds via a Friedel-Crafts acylation mechanism. For instance, the synthesis of 2,7-dichloro-4-chloroacetylfluorene, a key intermediate for various derivatives, can be achieved by reacting 2,7-dichlorofluorene with chloroacetyl chloride. nih.gov
The reaction can also be carried out using bromoacetyl bromide or bromoacetyl chloride, which may offer advantages in terms of reactivity. A patent describes the reaction of 2,7-dichlorofluorene with bromoacetyl bromide in the presence of aluminum trichloride to yield 2,7-dichloro-4-bromoacetylfluorene. google.com This bromoacetylated intermediate can then be used in subsequent reactions. The use of sulfuryl chloride as a chlorinating agent for fluorene to produce 2,7-dichlorofluorene has also been reported as an efficient method. google.comquickcompany.in
Table 1: Chloroacetylation of 2,7-Dichlorofluorene
| Reactant | Reagent | Catalyst | Solvent | Product | Reference |
|---|---|---|---|---|---|
| 2,7-Dichlorofluorene | Bromoacetyl bromide | Aluminum trichloride | Dichloromethane | 2,7-Dichloro-4-bromoacetylfluorene | google.com |
| 2,7-Dichlorofluorene | Chloroacetyl chloride | Not specified | Not specified | 2,7-Dichloro-4-chloroacetylfluorene | nih.gov |
The reduction of a nitro group to an amino group is a fundamental transformation in the synthesis of many fluorene-based compounds. This conversion is typically achieved using reducing agents such as hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. A well-documented example is the reduction of 2-nitrofluorene to 2-aminofluorene. This reaction is generally applicable to various nitroaromatic compounds. google.com
The process involves dissolving the nitrofluorene derivative in a suitable solvent like ethanol, followed by the addition of a catalyst, such as palladium on charcoal. Hydrazine hydrate is then added portion-wise to control the exothermic reaction. The completion of the reaction is often indicated by a color change in the solution.
Table 2: Reduction of 2-Nitrofluorene
| Reactant | Reducing Agent | Catalyst | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Nitrofluorene | Hydrazine hydrate | 10% Palladium on charcoal | 95% Ethanol | 2-Aminofluorene | 93-96% | google.com |
Derivatization Strategies Post-Synthesis of this compound
Once this compound is synthesized, its functional groups offer multiple avenues for further chemical modifications, allowing for the creation of a diverse range of derivatives.
The nitro group is a versatile functional group that can undergo several transformations. The most common of these is its reduction to an amino group, as detailed in section 2.3.2. The resulting aminofluorene can then serve as a precursor for a variety of other derivatives through reactions such as diazotization followed by substitution, or acylation to form amides.
The chloro substituents on the fluorene ring are relatively unreactive but can undergo substitution under specific conditions, particularly through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution on aryl halides is generally challenging but can be facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the halogen. nih.govlibretexts.orglibretexts.org In the case of this compound, the nitro group at the 4-position would activate the chloro group at the 2-position towards nucleophilic attack.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. wikipedia.org This reaction is widely used to synthesize biaryls, polyolefins, and styrenes. wikipedia.org While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized phosphine (B1218219) ligands on the palladium catalyst can enable their efficient coupling. libretexts.org
The C9 position of the fluorene ring is a methylene group that is particularly susceptible to a variety of chemical modifications due to the acidity of its protons. nih.gov
One common reaction is the oxidation of the C9 methylene group to a carbonyl group, forming a fluorenone. For instance, 2,7-dichlorofluorene can be oxidized to 2,7-dichloro-9-fluorenone (B3334323). guidechem.com Another significant transformation is the Knoevenagel condensation, which involves the reaction of the active methylene group at C9 with aldehydes or ketones to form a double bond. nih.govtandfonline.com This reaction is a key step in the synthesis of various dibenzofulvene derivatives.
Furthermore, the C9 position can be functionalized to introduce other groups. For example, the reaction of 2,7-dichloro-9-fluorenone with hydrazine hydrate can lead to the formation of 2,7-dichloro-9-diazo-9H-fluorene. chemicalbook.com A wide range of C-C bond-forming reactions at the 9-position of fluorene derivatives have been developed, utilizing both transition-metal catalysis and metal-free methods. researchgate.net
Theoretical and Computational Investigations on 2,7 Dichloro 4 Nitro 9h Fluorene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone for understanding the electronic behavior of organic molecules. For a compound like 2,7-dichloro-4-nitro-9H-fluorene, these methods would provide deep insights into its stability, reactivity, and electronic properties.
HOMO-LUMO Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic and optical properties. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and the energy required for electronic excitation.
For this compound, the presence of electron-withdrawing chloro and nitro groups is expected to significantly influence its HOMO and LUMO energy levels. In studies of other fluorene (B118485) derivatives, electron-withdrawing substituents have been observed to lower both the HOMO and LUMO energy levels, often resulting in a smaller HOMO-LUMO gap. missouristate.edu This reduction in the energy gap suggests that the molecule would be more reactive and that its electronic absorption would occur at longer wavelengths.
A hypothetical table of calculated HOMO-LUMO energies for this compound, based on trends from similar compounds, might look like this:
| Computational Method | Basis Set | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) |
| DFT/B3LYP | 6-31G(d,p) | Data not available | Data not available | Data not available |
Note: This table is illustrative. Specific values for this compound are not available in the literature.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior. These techniques could be used to study the conformational flexibility of the fluorene ring system in this compound and its interactions with other molecules or a solvent environment. Such simulations would be valuable in predicting its physical properties, such as solubility and aggregation behavior. However, no specific molecular dynamics studies for this compound have been reported.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules, such as their UV-Visible absorption spectra. worldscientific.com For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λ_max) corresponding to electronic transitions, most notably the HOMO to LUMO transition. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the nature of the electronic transitions. Studies on similar fluorene derivatives have shown that TD-DFT can provide reliable predictions of their UV-Vis spectra. worldscientific.com
Structure-Property Relationship Elucidation through In-Silico Approaches
For this compound, the positions of the chloro and nitro substituents are expected to create a specific charge distribution across the fluorene core. This, in turn, would dictate its reactivity, polarity, and potential for use in materials science, for example, as an electron-accepting component in organic electronics. nih.gov The study of such relationships in similar nitrofluorene derivatives has highlighted their potential as versatile electron acceptors. nih.gov
Reactivity and Mechanistic Studies of 2,7 Dichloro 4 Nitro 9h Fluorene
Reaction Kinetics and Pathway Elucidation
The kinetics of reactions involving 2,7-dichloro-4-nitro-9H-fluorene are intricately linked to the electron-withdrawing nature of the nitro group and the halogen substituents. Studies on related nitrofluorene derivatives have provided insights into the probable reaction pathways. For instance, the reaction of nitrofluorenes with nucleophiles often proceeds through a multi-step mechanism involving the formation of intermediate species. The rates of these reactions are highly dependent on the solvent, temperature, and the specific nucleophile used.
Elucidation of these pathways often involves techniques such as UV-Vis spectroscopy to monitor the formation and decay of intermediates, as well as kinetic modeling to determine rate constants for individual steps of the reaction mechanism. The presence of the dichloro and nitro substituents on the fluorene (B118485) ring system significantly impacts the electron density distribution, thereby influencing the rates of both nucleophilic substitution and reactions at the methylene (B1212753) bridge.
Role of the Nitro Group in Reaction Mechanisms
The nitro group at the C4 position plays a pivotal role in dictating the reactivity of this compound. Its strong electron-withdrawing capacity activates the aromatic ring system towards certain types of reactions while also being susceptible to chemical transformation itself.
Nucleophilic Aromatic Substitution (SNAr) Pathways
The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. By withdrawing electron density from the aromatic rings, it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the course of the reaction. This stabilization lowers the activation energy for the substitution, making the compound more susceptible to attack by nucleophiles.
In the context of this compound, the nitro group would facilitate the displacement of one of the chloro substituents by a strong nucleophile. The position of the substitution would be directed by the combined electronic effects of the nitro group and the existing chloro atoms.
Reduction Reactions of the Nitro Moiety
The nitro group of this compound can be readily reduced to an amino group, forming 4-amino-2,7-dichlorofluorene. This transformation is a key step in the synthesis of various derivatives and is typically achieved using reducing agents such as tin(II) chloride in the presence of hydrochloric acid, or through catalytic hydrogenation. The resulting aminodichlorofluorene is a valuable intermediate for the preparation of dyes, and other functional materials. The general scheme for this reduction is a fundamental transformation in aromatic chemistry.
Reactivity at the C9 Methylene Bridge
The methylene bridge at the C9 position is a key reactive site in the fluorene system. The reactivity of this position is largely governed by the acidity of its protons.
Acidity and Anion Formation
The protons on the C9 methylene bridge of fluorene derivatives are notably acidic due to the ability of the resulting carbanion to be stabilized by delocalization over the aromatic rings. In this compound, the electron-withdrawing nitro and chloro substituents further enhance this acidity by providing additional stabilization to the conjugate base.
Upon treatment with a suitable base, this compound can be deprotonated to form a stable fluorenyl anion. The pKa value for the C9 protons in the parent 9H-fluorene is approximately 22.6 in dimethyl sulfoxide (B87167) (DMSO). The presence of the electron-withdrawing groups in this compound is expected to lower this pKa value, making it a stronger carbon acid. This increased acidity facilitates a range of reactions that proceed via the fluorenyl anion, including alkylations and condensations.
| Compound | Functional Groups | Effect on C9 Acidity |
| 9H-Fluorene | Aromatic Rings | Baseline Acidity |
| 2,7-Dichloro-9H-fluorene | Chloro Substituents | Increased Acidity |
| 4-Nitro-9H-fluorene | Nitro Substituent | Significantly Increased Acidity |
| This compound | Chloro and Nitro Substituents | Most Increased Acidity |
Electrophilic and Nucleophilic Attack at C9
The methylene bridge of the fluorene molecule, specifically the C9 position, is a key site for chemical reactivity. The protons at this position exhibit acidic character, a property that is enhanced by the presence of electron-withdrawing substituents on the aromatic rings.
The acidity of the C9 protons in fluorene itself is notable (pKa = 22.6 in DMSO). This acidity allows for deprotonation to form the fluorenyl anion, a stable and aromatic nucleophile. This anion readily participates in reactions with various electrophiles, leading to the formation of 9-substituted fluorene derivatives. The presence of two chloro atoms and a nitro group in this compound is expected to significantly increase the acidity of the C9 protons, making this compound more susceptible to deprotonation and subsequent electrophilic attack at the C9 position.
While specific studies on the electrophilic and nucleophilic attack at the C9 position of this compound are not extensively detailed in the available literature, the general reactivity patterns of substituted fluorenes provide a strong basis for predicting its behavior. For instance, the functionalization of the C9 position is a widely employed strategy in the synthesis of various fluorene derivatives with tailored properties. This is often achieved by deprotonating the C9 position with a suitable base to generate the corresponding carbanion, which then acts as a potent nucleophile.
Conversely, the fluorene nucleus itself can be subject to nucleophilic attack, particularly when activated by strong electron-withdrawing groups. In highly nitrated fluorenones, for example, nucleophilic aromatic substitution of a nitro group can occur. While this reaction typically happens on the aromatic ring, the electronic influence of the substituents can also modulate the reactivity of the C9 position towards nucleophiles, especially if it is part of a larger conjugated system. For instance, studies on dicyanomethylenefluorene acceptors, which possess a highly electrophilic center at the exocyclic double bond adjacent to C9, have shown that they can undergo nucleophilic substitution.
Dicationic fluorenyl cations, generated in superacidic media, have been shown to be powerful electrophiles that react with a variety of nucleophiles, including nitriles and alcohols, to yield functionalized fluorenes. This highlights the capacity of the fluorene system to support highly reactive intermediates, a property that would be further influenced by the substitution pattern in this compound.
Photochemical Transformations of Halogenated Nitrofluorenes
The photochemistry of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) is a field of significant environmental and chemical interest. These compounds can undergo various photochemical transformations upon exposure to light, leading to a range of degradation products. The presence of both halogen and nitro substituents on the fluorene ring system introduces a complex interplay of electronic and steric effects that govern its photochemical behavior.
General studies on the photodegradation of nitro-PAHs have revealed that the reaction pathways and kinetics are influenced by several factors, including the structure of the parent PAH, the position of the nitro group, and the nature of the solvent or matrix in which the reaction occurs. nih.gov For many nitro-PAHs, photochemical degradation can lead to the formation of the corresponding quinones. nih.gov
The photochemical degradation of chlorinated nitroaromatic compounds has been the subject of numerous studies, often in the context of environmental remediation. nih.govresearchgate.net These studies indicate that the degradation can be achieved through various advanced oxidation processes, which often involve the generation of highly reactive species like hydroxyl radicals. researchgate.net
Theoretical and experimental studies on 2-nitrofluorene (B1194847) have provided insights into its photophysical and photochemical mechanisms. Upon irradiation, the molecule can decay through intersystem crossing to triplet excited states, which can then lead to photodegradation into radical species. acs.org The twisting of the nitro group relative to the aromatic ring is considered a critical step in this process.
The photolysis of solid nitroaromatic compounds, including some nitro-PAHs, has been shown to produce nitrous acid (HONO) and nitrogen oxides (NOx). nih.gov This suggests a potential atmospheric transformation pathway for compounds like this compound.
Applications of 2,7 Dichloro 4 Nitro 9h Fluorene in Advanced Chemical Research
Precursor in the Synthesis of Functional Organic Materials
The unique photophysical properties of the fluorene (B118485) ring system, such as high photoluminescence quantum yield and thermal stability, make its derivatives prime candidates for functional organic materials. The 2,7-dichloro-4-nitro-9H-fluorene scaffold is instrumental in developing materials for optoelectronics and charge transfer systems, where precise tuning of electronic characteristics is paramount.
Fluorene derivatives are cornerstones in the development of materials for organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. researchgate.netresearchgate.net Polyfluorenes (PFs) and their copolymers are extensively studied for their exceptional electronic and optical properties. nih.gov The 2,7-disubstituted fluorene core is particularly important, as polymerization via coupling reactions at these positions leads to highly conjugated polymers with desirable charge transport characteristics.
The synthesis of these polymers often begins with a fluorene-based monomer. While direct polymerization of this compound is not the common route, its precursor, 2,7-dichlorofluorene (B131596), is a critical starting point. google.comquickcompany.in This intermediate can be functionalized, for instance, through Suzuki-Miyaura cross-coupling reactions with arylboronic acids to create sterically hindered 2,7-diaryl fluorenes. researchgate.net Such modifications are crucial for tuning the material's properties, including solubility, thermal stability, and the color of emitted light. researchgate.net For example, copolymerization of fluorene monomers with other aromatic units can shift the emission from the typical blue to longer wavelengths. researchgate.net The introduction of a nitro group, an electron-withdrawing moiety, significantly alters the electron-accepting properties of the fluorene unit, making it a valuable component for tuning the band gap and charge transport properties in copolymers designed for specific electronic applications like perovskite solar cells or as organic laser molecules. researchgate.netontosight.ai
| Material Type | Key Fluorene Precursor | Application | Relevant Finding |
|---|---|---|---|
| Polyfluorene Copolymers | 2,7-dibromo-9,9-dioctyl-9H-fluorene | Organic Light-Emitting Diodes (OLEDs) | Copolymers with 9,10-dicyanophenanthrene exhibited a maximum brightness of 9230 cd/m² and a current efficiency of 3.33 cd/A. nih.gov |
| Sterically Hindered 2,7-diaryl Fluorenes | 2,7-dichlorofluorene | Hole Transporting (HT) Layers in OLEDs | A device with a 2,7-di(1-naphthyl)-9,9-diethylfluorene HT layer showed a turn-on voltage of 4.6 V and a maximum photometric efficiency of 2.8 cd A⁻¹. researchgate.net |
| Organic Laser Molecules | 2,7-diphenyl-9H-fluorene | Organic Lasers, Organic Light-Emitting Transistors | Demonstrated a high charge-carrier mobility of 2.7 cm² V⁻¹ s⁻¹ and low-threshold lasing characteristics. researchgate.net |
The development of materials with tailored charge transfer (CT) properties is essential for organic electronics, including solar cells and transistors. rsc.org The fluorene structure, with its extended π-conjugation, provides an excellent scaffold for constructing donor-acceptor (D-A) systems. The nitro group in this compound is a potent electron-withdrawing group, making this compound and its derivatives effective electron-accepting moieties. ontosight.ai
When integrated into a larger molecular or supramolecular structure, the nitrofluorene unit can facilitate intramolecular or intermolecular charge transfer. This is crucial for applications such as:
Organic Photovoltaics (OPVs): In OPV devices, efficient charge separation at the donor-acceptor interface is critical. Nitrofluorene derivatives can serve as the electron-accepting component.
Nonlinear Optical (NLO) Materials: The significant change in dipole moment between the ground and excited states in D-A molecules containing nitrofluorenes can lead to large NLO responses.
Dyes for Dye-Sensitized Solar Cells (DSSCs): Dibenzofulvene derivatives, closely related to the fluorene skeleton, have been investigated as dyes for DSSCs, where charge transfer from the dye to the semiconductor is the key process. researchgate.net
Research into fluorine-substituted phenanthro[9,10-d]imidazole derivatives has shown that strategic functionalization can optimize charge-transfer characteristics for creating efficient deep-blue emitters, demonstrating the principle of tuning excited states through chemical modification. researchgate.net The presence of both chloro and nitro substituents on the this compound core provides multiple sites for further chemical modification, allowing for the rational design of complex CT systems.
Intermediate in the Synthesis of Pharmaceutical Precursors
The rigid fluorene scaffold is a privileged structure in medicinal chemistry, appearing in several bioactive molecules. 2,7-dichlorofluorene, the direct precursor to this compound, is a key intermediate in the synthesis of important pharmaceuticals, particularly antimalarial drugs and novel anticancer agents. google.comquickcompany.in
Thiazole (B1198619), thiazolidinone, and azetidinone rings are important pharmacophores found in numerous synthetic and natural drugs. nih.gov Researchers have successfully synthesized novel hybrid molecules that incorporate these heterocyclic systems onto a 2,7-dichlorofluorene backbone to explore new therapeutic agents. nih.govresearchgate.netnih.gov
The general synthetic pathway begins with the chloroacetylation of 2,7-dichlorofluorene (1) to produce 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone (2). nih.gov This key intermediate is then used to construct the thiazole ring. Subsequent reactions with various aldehydes and either thioglycolic acid or chloroacetyl chloride yield the target thiazolidinone and azetidinone analogues, respectively. nih.govnih.gov
| Step | Reactant | Reagent(s) | Product | Purpose |
|---|---|---|---|---|
| 1 | 2,7-dichloro-9H-fluorene | Chloroacetyl chloride, AlCl₃ | 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone | Creates the acetyl-linked fluorene intermediate. nih.gov |
| 2 | Intermediate from Step 1 | Thiourea | 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine | Forms the core thiazole ring via Hantzsch reaction. arabjchem.org |
| 3 | Intermediate from Step 2 | Aryl/heteroaryl aldehydes | Schiff base intermediates | Prepares for the final ring closure. nih.gov |
| 4a | Schiff base from Step 3 | Thioglycolic acid | Thiazolidinone analogues | Forms the target thiazolidinone heterocycle. nih.gov |
| 4b | Schiff base from Step 3 | Chloroacetyl chloride | Azetidinone analogues | Forms the target azetidinone (β-lactam) heterocycle. nih.gov |
Several of these synthesized compounds have shown significant biological activity. Notably, some azetidinone derivatives exhibited remarkable anticancer activity against human lung carcinoma (A-549) and breast carcinoma (MDA-MB-231) cell lines, with findings suggesting they are more potent than the corresponding thiazolidinone analogues. nih.govnih.gov
2,7-dichlorofluorene is a crucial starting material for the synthesis of the antimalarial drug Lumefantrine, also known as Benflumetol. quickcompany.in Lumefantrine is an aryl amino alcohol derivative of fluorene and is a component of highly effective artemisinin-based combination therapies (ACTs) for malaria. quickcompany.in
The synthesis involves several key steps starting from 2,7-dichlorofluorene. First, a Friedel-Crafts acylation reaction with chloroacetyl chloride introduces a side chain at the 4-position, yielding 2,7-dichloro-4-chloroacetylfluorene. google.comnih.gov This intermediate is then converted to an epoxide, 2,7-dichlorofluorene-4-epoxyethane. google.comgoogle.com Finally, the epoxide ring is opened by reaction with di-n-butylamine to yield the target aryl amino alcohol, α-[(dibutylamino)methyl]-2,7-dichloro-9H-fluorene-4-methanol (Lumefantrine). google.comsigmaaldrich.com The entire process highlights the utility of 2,7-dichlorofluorene as a foundational block for building complex, multi-functional pharmaceutical molecules. google.com The introduction of a nitro group to the fluorene ring, as in this compound, would require subsequent reduction to an amine to proceed with similar synthetic routes, making the amino-fluorene derivatives also key intermediates in medicinal chemistry. researchgate.net
Role in Chemical Sensor Design and Probe Development
The strong fluorescence of the fluorene core makes it an excellent platform for the design of chemical sensors and molecular probes. researchgate.net The principle often relies on fluorescence quenching, where the presence of an analyte interacts with the fluorene-based sensor molecule, causing a decrease in its fluorescence intensity. This "turn-off" mechanism allows for sensitive detection.
Fluorene-based materials have been successfully employed as chemosensors for the detection of nitroaromatic compounds (NACs), which are common components of explosives. researchgate.netnih.gov The electron-deficient nature of NACs facilitates a photoinduced electron transfer (PET) process from the electron-rich excited state of the fluorene-based polymer to the analyte, quenching the fluorescence. nih.gov
The compound this compound itself contains a nitro group, a moiety that these sensors are designed to detect. However, its structural features—a fluorescent core functionalized with electron-withdrawing groups—make it an ideal building block for creating more complex sensor systems. By incorporating this unit into a polymer or a larger molecule, its electronic properties can be finely tuned to enhance selectivity and sensitivity for other analytes. For example, fluorene derivatives have been synthesized and used as fluorescent sensors to detect not only NACs but also metal cations and amino acids. researchgate.net The inherent reactivity of the nitro and chloro groups allows for further functionalization to create probes that can bind to specific targets, making the this compound scaffold a versatile starting point for the development of advanced chemical probes. researchgate.net
Utilization in Advanced Catalysis Research
While direct applications of This compound in advanced catalysis research are not extensively documented in publicly available scientific literature, the broader family of fluorene derivatives serves as a versatile platform in the development of sophisticated catalytic systems. Research in this area often leverages the rigid, planar structure and the potential for functionalization of the fluorene core to create ligands for metal-catalyzed reactions or to serve as precursors for various catalysts. The dichloro-substitution pattern, in particular, offers reactive sites for cross-coupling reactions, enabling the synthesis of more complex molecular architectures.
Derivatives of 2,7-dichlorofluorene have been utilized as substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to synthesize 2,7-diaryl fluorenes. nih.gov These reactions employ a palladium catalyst, often with a specialized ligand like an N-heterocyclic carbene, to facilitate the formation of carbon-carbon bonds between the dichlorofluorene core and arylboronic acids. nih.gov While in these instances the fluorene derivative is a reactant rather than a catalyst, this methodology is crucial for building the complex organic molecules that may subsequently be used as ligands or as part of a larger catalytic assembly.
The general reactivity of halogenated fluorenes in palladium-catalyzed reactions is a significant area of study. nsf.gov The selective activation of C-Cl bonds is a key step in these transformations and can be influenced by the choice of ligand on the palladium center. nsf.gov This highlights the importance of the fluorene scaffold in the development of new synthetic methodologies which are, in turn, enabled by catalysis.
Although specific research detailing the catalytic use of This compound is sparse, the established reactivity of related fluorene compounds in seminal catalytic reactions underscores the potential of this class of compounds in the design of future catalysts and ligands. The electronic properties conferred by the nitro group, combined with the reactivity of the chloro-substituents, could in principle be exploited in various catalytic cycles.
Table of Research Findings on Related Fluorene Derivatives in Catalysis
| Fluorene Derivative | Catalytic Application/Reaction | Catalyst System | Research Focus |
| 2,7-Dichlorofluorene | Substrate in Suzuki-Miyaura cross-coupling | N-heterocyclic carbene Palladium catalyst | Synthesis of sterically hindered 2,7-diaryl fluorenes nih.gov |
| 2,7-Dibromo-9,9'-dialkylfluorene | Substrate in Suzuki reaction | Pd(OAc)₂ with glucopyranoside-substituted imidazolium (B1220033) salts | Synthesis of carbazole-based fluorene core materials researchgate.net |
| 2-Iodobiphenyls (Fluorene precursors) | Intramolecular C-H activation/Heck reaction | Palladium-catalyzed | Construction of 9-(diorganomethylidene)fluorenes nih.gov |
Environmental Chemical Fate and Transformation of Halogenated Nitrofluorenes
Formation Mechanisms of Chlorinated and Oxygenated Polycyclic Aromatic Hydrocarbons (PAHs)
Chlorinated and oxygenated polycyclic aromatic hydrocarbons (PAHs) are environmental contaminants of concern due to their potential toxicity. Their formation can occur through various pathways, including the transformation of precursor compounds like nitro-PAHs.
During water disinfection processes, such as chlorination, PAHs present in source water can react to form chlorinated and oxygenated derivatives. bohrium.comresearchgate.net The reactivity of different PAHs towards chlorination varies, with some, like acenaphthene (B1664957) and pyrene, being major precursors of chlorinated PAHs. bohrium.comresearchgate.net The mechanism of formation often involves an electrophilic attack by chlorine on the aromatic ring. bohrium.comresearchgate.net In contrast, other PAHs, such as acenaphthylene (B141429) and anthracene, predominantly form less toxic oxygenated PAHs through a single electron transfer followed by nucleophilic addition. bohrium.comresearchgate.net
In combustion processes, the formation of chlorinated PAHs can occur when organic waste containing chlorinated compounds is incinerated. nih.gov For instance, the combustion of polyvinyl chloride (PVC) can lead to the formation of various chlorinated pyrenes. nih.gov The degree of chlorination can vary, with the formation of mono- to even hexa-chlorinated PAHs being observed. nih.gov
The formation of nitro-PAHs, the precursors to halogenated nitrofluorenes, can occur through both primary emissions from combustion sources and secondary atmospheric reactions. aaqr.org In combustion, electrophilic nitration of PAHs in the presence of nitrogen dioxide (NO₂) can lead to nitro-PAH formation. aaqr.org In the atmosphere, PAHs can react with hydroxyl (OH) radicals to form OH-PAHs, which can then be nitrated to form nitro-PAHs. aaqr.org This process is particularly significant for the atmospheric transformation of PAHs.
While direct studies on the formation of 2,7-dichloro-4-nitro-9H-fluorene are limited, it is plausible that its formation follows similar pathways. The parent compound, fluorene (B118485), can undergo chlorination and nitration reactions in contaminated environments or during specific industrial processes, leading to the formation of this specific halogenated nitrofluorene.
Table 1: Reactivity of Selected PAHs during Chlorination and their Major Transformation Products
| Precursor PAH | Reactivity during Chlorination | Major Transformation Products |
| Acenaphthene (Ace) | High | Chlorinated PAHs |
| Pyrene (Py) | High | Chlorinated PAHs |
| Acenaphthylene (Acy) | High | Oxygenated PAHs |
| Anthracene (Ant) | High | Oxygenated PAHs |
| Naphthalene (Nap) | Lower | - |
| Fluorene (Fl) | Lower | - |
| Phenanthrene (Phe) | Lower | - |
| Fluoranthene (Flura) | Lower | - |
Data synthesized from multiple research findings. bohrium.comresearchgate.net
Heterogeneous Phototransformation Pathways in Environmental Matrices
The fate of this compound in the environment is significantly influenced by phototransformation, which involves chemical changes induced by the absorption of light. These processes are particularly important on surfaces of environmental matrices like soil, sediments, and atmospheric particles.
Nitrofluorene derivatives are known to be photoactive. nih.govmdpi.com The presence of both nitro and chloro substituents on the fluorene ring system in this compound likely enhances its ability to absorb light, particularly in the UV-visible range. This absorption of light can lead to the excitation of the molecule to a higher energy state, making it more susceptible to chemical reactions.
The phototransformation pathways can be complex and can lead to a variety of products. For nitro-PAHs in general, photochemical reactions can involve the reduction of the nitro group to an amino group, or the oxidation of the aromatic system. The specific pathway taken depends on the environmental matrix and the presence of other reactive species.
For instance, on soil or sediment surfaces, the presence of humic substances can act as photosensitizers, accelerating the degradation of the compound. Conversely, the compound might be shielded from light if it is strongly adsorbed to particulate matter, increasing its persistence.
Degradation Mechanisms of Nitrofluorene Derivatives in Aquatic and Atmospheric Systems
The degradation of nitrofluorene derivatives, including this compound, in aquatic and atmospheric systems is a critical aspect of their environmental fate. Both biotic and abiotic processes contribute to their breakdown.
In Aquatic Systems:
In aquatic environments, microbial degradation can play a significant role. Some microorganisms have been shown to reduce the nitro group of nitroaromatic compounds to the corresponding amines. acs.org This process can be a detoxification pathway, as the resulting amino compounds may be less mutagenic. acs.org For example, 2-nitrofluorene (B1194847) can be reduced by gut bacteria to less mutagenic metabolites. acs.org It is plausible that similar microbial nitroreduction could occur for this compound in anaerobic sediments or water columns.
Hydrolysis, the reaction with water, is another potential degradation pathway, although for many PAHs and their derivatives, this process is relatively slow. The presence of the chloro and nitro substituents might influence the rate of hydrolysis.
In Atmospheric Systems:
In the atmosphere, the primary degradation mechanism for many organic pollutants is reaction with photochemically generated oxidants, such as the hydroxyl radical (OH), nitrate (B79036) radical (NO₃), and ozone (O₃).
The reaction with OH radicals is often the most important daytime degradation pathway for PAHs and their derivatives. aaqr.org This reaction typically leads to the formation of hydroxylated products. For nitro-PAHs, this can be a step in their further transformation. aaqr.org
During the nighttime, the nitrate radical (NO₃) can become a significant oxidant, particularly in polluted urban atmospheres. aaqr.org Reactions of PAHs with NO₃ radicals can also lead to the formation of nitro-PAHs. aaqr.org
The persistence of this compound in the atmosphere will be determined by its reaction rates with these oxidants. The presence of the electron-withdrawing nitro and chloro groups may affect the reactivity of the aromatic ring towards electrophilic attack by these radicals.
Table 2: Potential Degradation Pathways for this compound in Different Environmental Compartments
| Environmental Compartment | Primary Degradation Mechanism | Potential Transformation Products |
| Aquatic (Anoxic) | Microbial Nitroreduction | 2,7-dichloro-4-amino-9H-fluorene |
| Aquatic (Oxic) | Microbial Oxidation, Photolysis | Hydroxylated and other oxygenated derivatives |
| Atmospheric (Daytime) | Reaction with OH radicals | Hydroxylated derivatives |
| Atmospheric (Nighttime) | Reaction with NO₃ radicals | Further nitrated or oxidized products |
Future Research Directions and Emerging Paradigms
The unique structural and electronic properties of 2,7-dichloro-4-nitro-9H-fluorene position it as a valuable scaffold for further scientific exploration. The strategic placement of two chlorine atoms and an electron-withdrawing nitro group on the fluorene (B118485) backbone opens up numerous avenues for synthetic modification and application. Future research is poised to capitalize on this potential, focusing on sustainable synthesis, advanced catalytic methods, computational design, and integration into next-generation materials.
Q & A
Q. What are the standard synthetic routes for preparing 2,7-dichloro-4-nitro-9H-fluorene?
The synthesis typically involves sequential functionalization of the fluorene backbone. Nitration at the 4-position is achieved using mixed nitric-sulfuric acid under controlled temperatures (0–5°C), followed by chlorination at the 2,7-positions via electrophilic substitution using chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Purification is often performed via recrystallization from acetone or ethanol .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm substitution patterns and electronic environments. The nitro group deshields adjacent protons, while chlorine atoms induce splitting due to spin-spin coupling.
- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-stacking). SHELXL/SHELXS software is widely used for structure refinement .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns from chlorine atoms.
Q. What safety precautions are necessary when handling this compound?
Based on analogous fluorene derivatives:
- Use PPE (gloves, goggles) to avoid skin/eye contact (H302 hazard: harmful if swallowed) .
- Work in a fume hood due to potential dust inhalation.
- Store in airtight containers away from oxidizing agents .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (Cl, NO₂) influence the electronic properties of the fluorene core?
The nitro group at the 4-position and chlorine at 2,7-positions create a highly electron-deficient aromatic system. This enhances:
- Electrophilicity : Facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling at vacant positions).
- Redox activity : Cyclic voltammetry reveals distinct reduction peaks for the nitro group (-0.5 to -1.2 V vs. Ag/AgCl). Computational studies (DFT) show significant localization of LUMO orbitals on the nitro and chlorine substituents .
Q. What experimental strategies resolve contradictions in crystallographic data for fluorene derivatives?
Contradictions may arise from:
Q. How can reaction conditions be optimized to minimize byproducts during nitration?
Key variables include:
- Temperature control : Maintain <5°C to prevent over-nitration.
- Solvent choice : Use polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates.
- Catalyst stoichiometry : Adjust FeCl₃ concentration to balance reactivity and selectivity. Monitor progress via TLC or in-situ IR spectroscopy to detect nitro group formation (peak ~1520 cm⁻¹) .
Methodological Considerations
Q. What computational tools aid in predicting the reactivity of this compound?
- DFT calculations : Gaussian or ORCA software to model transition states for substitution reactions.
- Molecular docking : Assess binding affinity in biological studies (e.g., enzyme inhibition).
- Crystal structure prediction : Use Mercury or Materials Studio to simulate packing motifs .
Q. How do intermolecular interactions affect the material properties of this compound?
- π-π stacking : Observed in X-ray structures (centroid distances ~3.7 Å) enhances charge transport in organic electronics.
- Hydrogen bonding : O–H⋯N interactions (2.8–3.0 Å) stabilize crystal lattices and influence solubility .
Data Analysis and Troubleshooting
Q. How to address discrepancies between experimental and theoretical spectral data?
Q. What are the limitations of X-ray crystallography for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
